molecular formula C11H13NO2 B6615171 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS No. 1249612-63-2

1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B6615171
CAS No.: 1249612-63-2
M. Wt: 191.23 g/mol
InChI Key: FZTNZTXIYGFQEE-UHFFFAOYSA-N
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Description

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is an organic compound with a complex structure that includes a hydroxyl group, a tetrahydronaphthalene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, which is then hydroxylated to form 1-hydroxy-1,2,3,4-tetrahydronaphthalene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl and carboxamide groups, making it less reactive.

    1-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure but without the carboxamide group.

    1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide

Uniqueness: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from its analogs .

Properties

IUPAC Name

1-hydroxy-3,4-dihydro-2H-naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(13)11(14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,14H,3,5,7H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTNZTXIYGFQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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